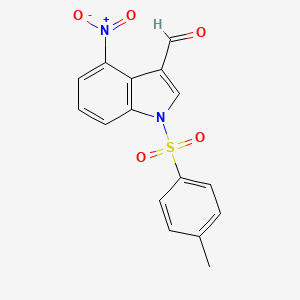

4-Nitro-1-tosyl-1H-indole-3-carbaldehyde

Descripción

4-Nitro-1-tosyl-1H-indole-3-carbaldehyde is a nitro-substituted indole derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and an aldehyde moiety at the 3-position. This compound is structurally significant due to its electron-withdrawing nitro group (position 4) and the tosyl-protected indole nitrogen, which collectively influence its reactivity and physical properties. The tosyl group enhances steric bulk and may reduce solubility in polar solvents compared to non-sulfonated analogs .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-nitroindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-11-5-7-13(8-6-11)24(22,23)17-9-12(10-19)16-14(17)3-2-4-15(16)18(20)21/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLDGLOQMGWCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the nitration of 1-tosylindole, followed by formylation at the 3-position. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the formylation can be achieved using Vilsmeier-Haack reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitro-1-tosyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: 4-Nitro-1-tosyl-1H-indole-3-carboxylic acid.

Reduction: 4-Amino-1-tosyl-1H-indole-3-carbaldehyde.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Nitro-1-tosyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Below, 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde is compared with five structurally related indole derivatives (Table 1), focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Table 1: Key Properties of 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde and Analogous Compounds

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The nitro group at position 4 in 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde increases electrophilicity at the aldehyde (position 3), favoring nucleophilic additions (e.g., condensations) compared to non-nitro analogs like indole-3-carboxaldehyde .

- Tosyl Protection: The tosyl group at position 1 blocks the indole nitrogen, preventing undesired side reactions (e.g., N-alkylation) and directing reactivity to the aldehyde and nitro sites. This contrasts with unprotected indoles, such as 1H-Indole-4-carboxaldehyde, where the NH group participates in hydrogen bonding .

Physicochemical Properties

- Melting Points: Indole-3-carboxaldehyde (193–198°C) has a higher melting point than its 4-CHO isomer (140–146°C), likely due to differences in crystal packing and intermolecular hydrogen bonding . The tosyl and nitro groups in the target compound may further disrupt crystallinity, though experimental data are lacking.

- Solubility: Tosyl-containing derivatives typically exhibit lower solubility in polar solvents (e.g., water, methanol) compared to simpler aldehydes like indole-3-carboxaldehyde, which dissolves readily in ethanol .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.